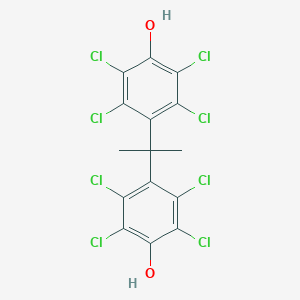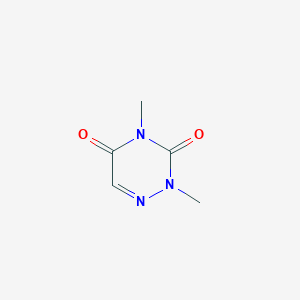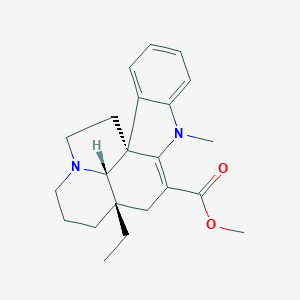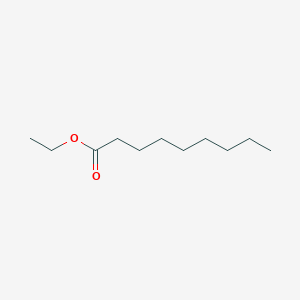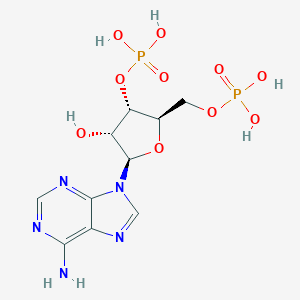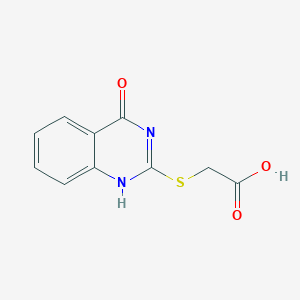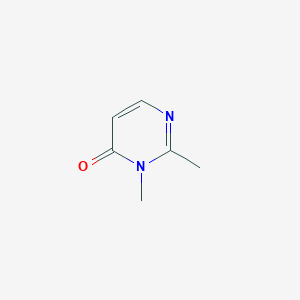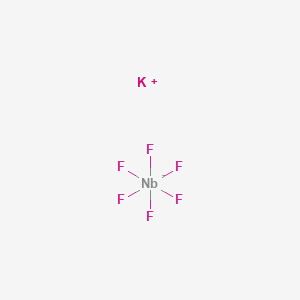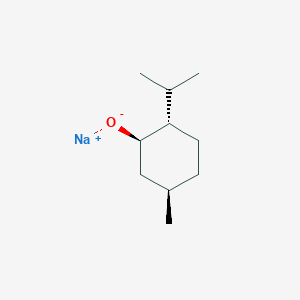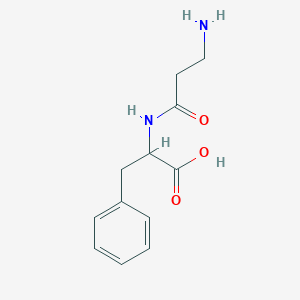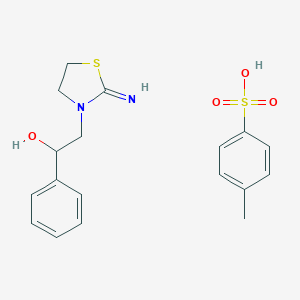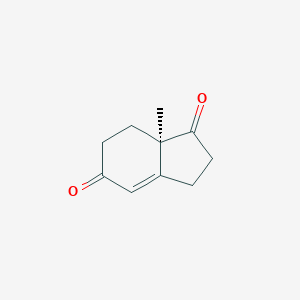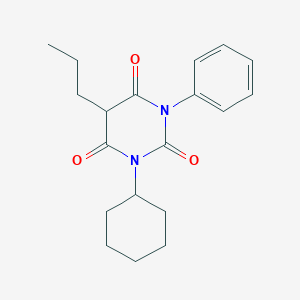
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid, commonly known as cyclohexylphenobarbital, is a barbiturate derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the barbiturate family, which is known for its sedative, hypnotic, and anticonvulsant properties. Cyclohexylphenobarbital has been extensively studied for its pharmacological properties, and recent research has shown promising results in the treatment of various medical conditions.
Wirkmechanismus
Cyclohexylphenobarbital acts on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting neurotransmission in the brain. This compound enhances the activity of GABA, leading to increased inhibition of neurotransmission and a reduction in neuronal excitability. This mechanism of action is responsible for the sedative, hypnotic, and anticonvulsant properties of cyclohexylphenobarbital.
Biochemische Und Physiologische Effekte
Cyclohexylphenobarbital has been shown to have a range of biochemical and physiological effects. It can cause sedation, hypnosis, and anticonvulsant effects by enhancing the activity of GABA receptors in the brain. This compound can also cause respiratory depression, which is a potential side effect of barbiturate use.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexylphenobarbital has several advantages for lab experiments, including its well-established synthesis method and its known pharmacological properties. However, this compound is a controlled substance and requires special handling and storage. Additionally, the sedative and hypnotic effects of cyclohexylphenobarbital can make it difficult to conduct experiments that require alert and active subjects.
Zukünftige Richtungen
There are several future directions for research on cyclohexylphenobarbital. One potential area of study is the development of new barbiturate derivatives with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of cyclohexylphenobarbital and its potential therapeutic applications in various medical conditions. Finally, there is a need for further research on the potential side effects of cyclohexylphenobarbital and how to minimize these effects in clinical settings.
In conclusion, cyclohexylphenobarbital is a barbiturate derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, and recent research has shown promising results in the treatment of various medical conditions. However, further research is needed to fully understand the mechanism of action of cyclohexylphenobarbital and its potential side effects.
Synthesemethoden
The synthesis of cyclohexylphenobarbital involves the condensation of cyclohexylamine, phenylmalonic acid, and diethyl carbonate in the presence of sodium ethoxide. The resulting product is then treated with propyl iodide to yield cyclohexylphenobarbital. This synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Cyclohexylphenobarbital has been studied for its potential therapeutic applications in various medical conditions. Recent studies have shown that this compound has anticonvulsant properties and can be used to treat epilepsy. It has also been shown to have sedative and hypnotic effects, making it a potential candidate for the treatment of insomnia and other sleep disorders.
Eigenschaften
CAS-Nummer |
1045-96-1 |
|---|---|
Produktname |
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid |
Molekularformel |
C19H24N2O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-cyclohexyl-3-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H24N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h3,5-6,10-11,15-16H,2,4,7-9,12-13H2,1H3 |
InChI-Schlüssel |
BUTYVUKCJWGMOG-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Kanonische SMILES |
CCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Synonyme |
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




